2-Phenyl-1-propanol (CAS 1123-85-9), also known as hydratropyl alcohol, is a primary aromatic alcohol characterized by a benzylic chiral center at the C2 position. Operating as a colorless liquid with a boiling point of 110–111 °C at 10 mmHg, it is highly valued in industrial procurement as a stereogenic building block rather than a simple solvent . Unlike its achiral homologs, the presence of the methyl group at the stereocenter enables its use as a critical intermediate in the asymmetric synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as profens, and as a specialized chiral auxiliary in diastereoselective transformations [1].
Substituting 2-phenyl-1-propanol with the more common and less expensive 2-phenylethanol fundamentally fails in advanced synthesis because 2-phenylethanol lacks the C2 methyl group required to form a chiral center [1]. This structural absence renders 2-phenylethanol completely useless as a precursor for enantiopure profen-class active pharmaceutical ingredients (APIs). Furthermore, even when chirality is not the primary concern, the added methyl group in 2-phenyl-1-propanol significantly increases its lipophilicity (LogP of 1.88 versus 1.36 for 2-phenylethanol), which alters partitioning behavior in biphasic biocatalytic reactors and lipid-based formulations [2]. Similarly, substituting with the unbranched isomer 3-phenyl-1-propanol changes the steric hindrance around the aromatic ring, directly impacting diffusion rates and retention times in supercritical fluid extraction workflows.
The synthesis of chiral APIs requires precursors that can be isolated in high enantiomeric excess. Biocatalytic reduction of 2-phenylpropanal using recombinant horse-liver alcohol dehydrogenase (HLADH) yields (S)-2-phenyl-1-propanol with 100% enantioselectivity[1]. In contrast, the industry-standard homolog 2-phenylethanol is achiral (0% ee) and cannot serve as a stereogenic center.
| Evidence Dimension | Enantiomeric excess (ee) potential |
| Target Compound Data | 100% ee via HLADH biocatalysis |
| Comparator Or Baseline | 2-Phenylethanol (Achiral, 0% ee) |
| Quantified Difference | Absolute stereocontrol vs. complete lack of chirality |
| Conditions | Biocatalytic reduction using recombinant horse-liver ADH in a two-phase system |
Procuring the chiral 2-phenyl-1-propanol is mandatory for the stereocontrolled manufacturing of profen-class NSAIDs where enantiomeric purity dictates biological efficacy.
The addition of the C2 methyl group significantly shifts the hydrophobicity of the molecule. Experimental measurements demonstrate that 2-phenyl-1-propanol has a LogP of 1.88, making it substantially more lipophilic than 2-phenylethanol, which has a LogP of 1.36[1]. This 0.52 log-unit difference dictates the compound's distribution in aqueous-organic mixtures.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | LogP = 1.88 |
| Comparator Or Baseline | 2-Phenylethanol (LogP = 1.36) |
| Quantified Difference | +0.52 LogP units (approx. 3.3x higher lipophilicity) |
| Conditions | Standard experimental LogP determination |
Higher lipophilicity improves product recovery in two-phase biocatalytic reactors and enhances compatibility with lipid-based delivery formulations.
In supercritical fluid chromatography (SFC) and extraction, molecular branching directly impacts mass transfer. Taylor-Aris chromatographic profiling in supercritical CO2 reveals that 2-phenyl-1-propanol diffuses more slowly than its unbranched isomer, 3-phenyl-1-propanol, despite having the exact same molecular weight[1]. This steric drag requires specific calibration of flow rates and retention models.
| Evidence Dimension | Molecular diffusion coefficient (DAB) in supercritical CO2 |
| Target Compound Data | Lower DAB due to C2 methyl branching |
| Comparator Or Baseline | 3-Phenyl-1-propanol (Higher DAB, faster diffusion) |
| Quantified Difference | Measurable reduction in diffusion velocity independent of molecular mass |
| Conditions | Supercritical CO2 at 313.15–333.15 K and 15–35 MPa |
Engineers must select the exact branched isomer to accurately develop and scale up supercritical fluid extraction or chromatographic purification methods.
Directly leveraging its 100% enantiomeric excess potential [1], (S)-2-phenyl-1-propanol is the necessary procurement choice for synthesizing chiral non-steroidal anti-inflammatory drugs, where the C2 stereocenter dictates the pharmaceutical's biological activity.
Due to its elevated LogP of 1.88 [2], this compound is highly suited for two-phase aqueous/organic biocatalytic cascades, allowing for more efficient organic-phase extraction and recovery compared to less lipophilic homologs like 2-phenylethanol.
Because 2-phenyl-1-propanol exhibits distinct, sterically-driven diffusion retardation in supercritical CO2[3], it serves as an essential benchmark material for calibrating SFC retention models for branched aromatic alcohols.